molecular formula C17H8F6N2O2 B160330 2,2-Bis(4-isocyanatophenyl)hexafluoropropane CAS No. 10224-18-7

2,2-Bis(4-isocyanatophenyl)hexafluoropropane

Cat. No.: B160330
CAS No.: 10224-18-7
M. Wt: 386.25 g/mol
InChI Key: QIPLQPPNURSGKC-UHFFFAOYSA-N
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Description

2,2-Bis(4-isocyanatophenyl)hexafluoropropane is an organic compound with the molecular formula C17H8F6N2O2. It is a liquid at room temperature and is known for its high reactivity due to the presence of isocyanate groups. This compound is used in various industrial applications, particularly in the synthesis of polymers and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Bis(4-isocyanatophenyl)hexafluoropropane is typically synthesized through the reaction of 2,2-bis(4-aminophenyl)hexafluoropropane with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanate groups. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale phosgenation processes. These processes are designed to handle the toxic and hazardous nature of phosgene, ensuring safety and efficiency. The reaction is typically carried out in a closed system with continuous monitoring of temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-isocyanatophenyl)hexafluoropropane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Bis(4-isocyanatophenyl)hexafluoropropane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-bis(4-isocyanatophenyl)hexafluoropropane involves the reactivity of its isocyanate groups. These groups can react with various nucleophiles, leading to the formation of stable covalent bonds. The molecular targets include hydroxyl and amine groups in other molecules, which allows for the formation of urethanes and ureas. The pathways involved in these reactions are typically nucleophilic addition mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of hexafluoropropane groups, which impart high thermal stability and chemical resistance to the resulting polymers. This makes it particularly valuable in applications requiring materials that can withstand harsh conditions .

Properties

IUPAC Name

1-[1,1,1,3,3,3-hexafluoro-2-(4-isocyanatophenyl)propan-2-yl]-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F6N2O2/c18-16(19,20)15(17(21,22)23,11-1-5-13(6-2-11)24-9-26)12-3-7-14(8-4-12)25-10-27/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPLQPPNURSGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)(C(F)(F)F)C(F)(F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371096
Record name 2,2-Bis(4-isocyanatophenyl)hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10224-18-7
Record name 2,2-Bis(4-isocyanatophenyl)hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Bis(4-isocyanatophenyl)hexafluoropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2,2-Bis(4-isocyanatophenyl)hexafluoropropane is a diisocyanate commonly used in polyurethane synthesis. [, ] It reacts with polyols (molecules with multiple hydroxyl groups) through its two isocyanate (-N=C=O) groups. This reaction forms urethane linkages (-NH-COO-), ultimately creating crosslinked polyurethane networks. [] The properties of the resulting polyurethane, such as its flexibility, strength, and thermal stability, are influenced by factors like the specific polyol used and the reaction conditions.

A:

    A: The research on the "kinetics of three dimensional polymerization and the properties of crosslinked polyether urethane elastomers synthesized with the participation of 2,2-bis-(4-isocyanatophenyl) hexafluoropropane" [] directly investigates this question. While the abstract doesn't provide specific results, it's likely the study examines how this specific diisocyanate influences the properties of the final polyurethane elastomers. Factors like mechanical strength, thermal degradation behavior, and resistance to solvents would be relevant to material compatibility and stability.

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